molecular formula C12H11Cl2N B2394658 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 866152-52-5

1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B2394658
CAS No.: 866152-52-5
M. Wt: 240.13
InChI Key: NCDPUUHTNZPKBK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3,4-dichlorophenyl group and two methyl groups at the 2 and 5 positions

Biochemical Analysis

Biochemical Properties

Similar compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), are known to inhibit photosynthesis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares similar properties, it could interact with enzymes and proteins involved in photosynthetic reactions. The nature of these interactions would likely involve binding to specific sites on these biomolecules, potentially altering their function.

Cellular Effects

The cellular effects of this compound are currently unknown. If it shares properties with DCMU, it could impact various types of cells and cellular processes. For instance, DCMU is known to inhibit the transit through G2/M phase in the cell cycle of Euglena gracilis . If this compound has similar effects, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Dcmu, a structurally similar compound, is known to block the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . If this compound shares this mechanism, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on similar compounds like DCMU have shown that it can affect the cell cycle transit in Euglena gracilis . If this compound has similar effects, it could influence the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Dcmu, a similar compound, is known to interrupt the photosynthetic electron transport chain in photosynthesis . If this compound shares this property, it could interact with enzymes or cofactors involved in photosynthesis, potentially affecting metabolic flux or metabolite levels.

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid.

    Procedure: The 3,4-dichloroaniline reacts with acetylacetone in the presence of the acid catalyst to form the desired pyrrole compound through a cyclization reaction.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3 and 4 positions of the phenyl ring, using reagents like halogens or nitrating agents.

    Major Products: The major products formed from these reactions include various substituted pyrroles and phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds:

    Similar Compounds: Examples include 3,4-dichlorophenylhydrazine hydrochloride and 3,4-dichloromethylphenidate.

    Uniqueness: The unique substitution pattern on the pyrrole ring and the presence of the 3,4-dichlorophenyl group confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)10-5-6-11(13)12(14)7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPUUHTNZPKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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